molecular formula C32H30N4O4S B11633718 5-cyano-4-(3,4-dimethoxyphenyl)-6-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenylpyridine-3-carboxamide

5-cyano-4-(3,4-dimethoxyphenyl)-6-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenylpyridine-3-carboxamide

Cat. No.: B11633718
M. Wt: 566.7 g/mol
InChI Key: DCUHGQHAOJTPCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-CYANO-4-(3,4-DIMETHOXYPHENYL)-6-({[(3,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its intricate structure, which includes multiple functional groups such as cyano, methoxy, carbamoyl, and sulfanyl groups. These functional groups contribute to the compound’s unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CYANO-4-(3,4-DIMETHOXYPHENYL)-6-({[(3,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:

    Nitration and Reduction:

    Methoxylation: The addition of methoxy groups to the aromatic ring.

    Carbamoylation: The formation of the carbamoyl group through the reaction of an amine with a carbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5-CYANO-4-(3,4-DIMETHOXYPHENYL)-6-({[(3,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.

    Hydrolysis: The compound can undergo hydrolysis to break down into simpler components.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

    Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions

Properties

Molecular Formula

C32H30N4O4S

Molecular Weight

566.7 g/mol

IUPAC Name

5-cyano-4-(3,4-dimethoxyphenyl)-6-[2-(3,4-dimethylanilino)-2-oxoethyl]sulfanyl-2-methyl-N-phenylpyridine-3-carboxamide

InChI

InChI=1S/C32H30N4O4S/c1-19-11-13-24(15-20(19)2)35-28(37)18-41-32-25(17-33)30(22-12-14-26(39-4)27(16-22)40-5)29(21(3)34-32)31(38)36-23-9-7-6-8-10-23/h6-16H,18H2,1-5H3,(H,35,37)(H,36,38)

InChI Key

DCUHGQHAOJTPCA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=C(C(=C2C#N)C3=CC(=C(C=C3)OC)OC)C(=O)NC4=CC=CC=C4)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.